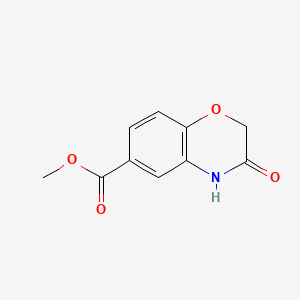

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGYGHFVLMZWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388043 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202195-67-3 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound belonging to the 1,4-benzoxazine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, neuroprotective, and anticancer properties. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological relevance of this compound, serving as a foundational resource for researchers in drug discovery and development.

Core Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | PubChem[1][2] |

| Molecular Weight | 207.18 g/mol | PubChem[1][2] |

| CAS Number | 202195-67-3 | PubChem[1][2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 183-185 °C | LookChem[1] |

| Boiling Point (Predicted) | 412.1 °C at 760 mmHg | LookChem[1] |

| pKa (Predicted) | 12.05 ± 0.20 | LookChem[1] |

| XLogP3 (Predicted) | 0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

| Rotatable Bond Count | 2 | LookChem[1] |

| Topological Polar Surface Area | 64.6 Ų | PubChem[2] |

Synthesis and Characterization

General Synthetic Pathway

A plausible synthetic route would involve the reaction of a substituted aminophenol with a suitable three-carbon synthon, followed by cyclization and subsequent functional group manipulations. A potential starting material could be methyl 4-amino-3-hydroxybenzoate.

Caption: Proposed general synthetic pathway.

Hypothetical Experimental Protocol

Step 1: Acylation of Methyl 4-amino-3-hydroxybenzoate Methyl 4-amino-3-hydroxybenzoate would be dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. The solution would be cooled in an ice bath, and a base, such as triethylamine or pyridine, would be added. Chloroacetyl chloride would then be added dropwise to the stirred solution. The reaction would be monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture would be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the acylated intermediate.

Step 2: Intramolecular Cyclization The crude intermediate would be dissolved in a suitable solvent, such as ethanol or dimethylformamide, and a base, for instance, potassium carbonate or sodium ethoxide, would be added. The mixture would be heated to reflux and monitored by TLC. After the reaction is complete, the mixture would be cooled, and the product would be precipitated by the addition of water. The solid product would be collected by filtration, washed with water, and dried. Further purification could be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. While specific experimental data for the title compound is not available, related 1,4-benzoxazine derivatives show characteristic signals for the aromatic protons, the methylene protons of the oxazine ring, and the methyl ester group.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching, C=O stretching of the lactam and ester groups, and C-O-C stretching of the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum would be used to confirm the molecular weight of the compound.

-

Melting Point Analysis: The melting point of the purified compound would be determined and compared to the reported value.

Biological Activity and Potential Applications

While direct experimental evidence for the biological activity of this compound is limited in the public domain, the 1,4-benzoxazine scaffold is a well-established pharmacophore. Derivatives of this class have shown a wide range of pharmacological activities.

-

Antimicrobial Activity: Many 1,4-benzoxazine derivatives have demonstrated potent activity against various bacterial and fungal strains.

-

Neuroprotective Effects: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases. For instance, some have shown neuroprotective effects in models of excitotoxic lesions.[3]

-

Anticancer Activity: The benzoxazine core has been incorporated into molecules designed as potential anticancer agents.

Given these precedents, this compound represents a valuable starting point for the synthesis of novel bioactive molecules. The ester functionality at the 6-position provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Caption: Workflow for drug discovery.

Conclusion

This compound is a compound with a foundation in a biologically significant class of heterocycles. While detailed experimental data for this specific molecule is not extensively documented, this guide provides a summary of its known and predicted properties, a plausible synthetic strategy, and an outlook on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its benzoxazine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this key synthetic building block. While direct biological activity data for the title compound is limited, its significance is underscored by its role in the development of therapeutic agents, particularly those targeting the cardiovascular system.

Chemical Structure and Properties

This compound possesses a bicyclic structure, fusing a benzene ring with a 1,4-oxazine ring. The molecule is further functionalized with a methyl ester at the 6-position and a carbonyl group at the 3-position of the oxazine ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 207.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 202195-67-3 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | --INVALID-LINK-- |

| SMILES | COC(=O)c1cc2c(cc1)NC(=O)CO2 | --INVALID-LINK--[1] |

| InChI | InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

Logical Workflow for Synthesis:

Caption: Plausible synthetic workflow for the target compound.

General Experimental Protocol (Hypothetical):

-

N-acylation: To a solution of methyl 4-amino-3-hydroxybenzoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, N-(4-(methoxycarbonyl)-2-hydroxyphenyl)-2-chloroacetamide. This intermediate may be purified by recrystallization or column chromatography.

-

Intramolecular Cyclization: The purified intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, typically a weak inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is added to facilitate the intramolecular Williamson ether synthesis. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

Final Product Isolation and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

While specific, authenticated spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and data from closely related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~4.6 (s, 2H, -O-CH₂-C=O), ~7.0-7.8 (m, 3H, Ar-H), ~10.5 (br s, 1H, -NH) |

| ¹³C NMR | δ (ppm): ~52 (-OCH₃), ~67 (-O-CH₂-C=O), ~115-145 (Ar-C), ~165 (C=O, ester), ~168 (C=O, amide) |

| FTIR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1720-1740 (C=O ester stretch), ~1680-1700 (C=O amide stretch), ~1200-1300 (C-O stretch) |

| Mass Spec. | m/z: 207.05 [M]⁺, 208.06 [M+H]⁺ |

Note: These are predicted values and may vary depending on the solvent and instrument used.

Biological and Pharmacological Significance

Currently, there is a lack of published data on the specific biological activities of this compound itself. However, its core structure is a key component in a variety of pharmacologically active molecules. This suggests that the title compound is primarily utilized as a versatile intermediate for the synthesis of more complex drug candidates.

For instance, the benzoxazine scaffold is present in compounds investigated for their potential as:

-

Cardiovascular agents: Some derivatives have been explored for their effects on the cardiovascular system.

-

Antimicrobial agents: The benzoxazine ring system has been incorporated into molecules with antibacterial and antifungal properties.

-

Anticancer agents: Certain benzoxazine derivatives have shown promise in preclinical cancer studies.

Signaling Pathway Involvement (Hypothetical for Derivatives):

The mechanism of action of benzoxazine derivatives is diverse and depends on the specific substitutions on the core structure. A hypothetical signaling pathway that could be modulated by a derivative synthesized from the title compound is illustrated below. This is a generalized representation and would need to be confirmed by specific experimental data for any given derivative.

Caption: Hypothetical signaling pathway modulated by a benzoxazine derivative.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While direct biological data on this specific molecule is scarce, its structural contribution to a wide array of bioactive compounds highlights its importance. This guide has provided a summary of its chemical properties, a plausible synthetic route, and predicted characterization data to aid researchers in its synthesis and utilization for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to explore its full therapeutic potential.

References

An In-Depth Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS 202195-67-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, with the Chemical Abstracts Service (CAS) registry number 202195-67-3, is a heterocyclic organic compound belonging to the benzoxazinone class. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The 2H-1,4-benzoxazin-3(4H)-one core structure is a key pharmacophore in a variety of biologically active molecules, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive overview of the available scientific and technical data for this specific molecule, including its chemical and physical properties, a representative synthesis protocol, and an exploration of the biological activities associated with its structural class.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data has been compiled from various chemical supplier databases and public chemical information resources.

| Property | Value |

| CAS Number | 202195-67-3 |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6-Methoxycarbonyl-2H-1,4-benzoxazin-3(4H)-one, Methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate |

| Appearance | Solid |

| Melting Point | 182-184 °C |

| Boiling Point | 412.1 ± 45.0 °C at 760 mmHg (Predicted) |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) |

| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and DMF. |

| InChI | InChI=1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)[1] |

| InChIKey | WPGYGHFVLMZWHI-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)c1cc2c(cc1)NC(=O)CO2 |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below. This protocol is a generalized procedure and may require optimization for the specific target molecule.

Representative Experimental Protocol: Synthesis of a 2H-1,4-benzoxazin-3(4H)-one derivative

This protocol describes a common method for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core structure.

-

Step 1: N-alkylation of a 2-aminophenol. A substituted 2-aminophenol is reacted with an appropriate alkylating agent, such as methyl chloroacetate, in the presence of a base (e.g., potassium carbonate or triethylamine) and a suitable solvent (e.g., acetone, acetonitrile, or DMF). The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to ensure complete reaction.

-

Step 2: Intramolecular Cyclization. The resulting intermediate from Step 1 is then subjected to cyclization to form the benzoxazinone ring. This is often achieved by heating the intermediate in a high-boiling point solvent, sometimes with the addition of a catalyst.

Detailed Example (Hypothetical for the target compound):

-

To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in anhydrous acetone, potassium carbonate (2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Methyl chloroacetate (1.2 equivalents) is then added dropwise to the suspension, and the reaction mixture is heated to reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate.

-

The crude intermediate is then dissolved in a suitable high-boiling point solvent (e.g., diphenyl ether) and heated to a high temperature (e.g., 200-250 °C) to effect cyclization. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent (e.g., hexane).

-

The solid product is collected by filtration, washed with the non-polar solvent, and purified by recrystallization or column chromatography to afford this compound.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including solvents, bases, temperatures, and reaction times, would need to be optimized for the synthesis of the target compound.

Biological Activity and Potential Applications

Currently, there is no specific publicly available data on the biological activity, such as IC₅₀ or Kᵢ values, for this compound. However, the 2H-1,4-benzoxazin-3(4H)-one scaffold is present in numerous compounds with a wide range of biological activities, suggesting potential areas of investigation for this molecule.

4.1. Anticancer Activity

Many derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit significant anticancer properties. For example, some derivatives have shown inhibitory activity against various cancer cell lines, with reported IC₅₀ values in the micromolar range.[2] The proposed mechanism for some of these compounds involves the induction of DNA damage and apoptosis in tumor cells.[2]

4.2. Anti-inflammatory Activity

The benzoxazinone core is also associated with anti-inflammatory effects. Studies on certain derivatives have shown that they can reduce the production of pro-inflammatory mediators.[3] A potential mechanism of action for the anti-inflammatory properties of some 2H-1,4-benzoxazin-3(4H)-one derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[3]

4.3. Other Potential Activities

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have also been investigated for other therapeutic applications, including antimicrobial and antidepressant effects. The diverse biological profile of this class of compounds makes this compound a molecule of interest for further pharmacological screening and drug discovery efforts.

Signaling Pathways and Experimental Workflows

As no specific biological data is available for this compound, a definitive signaling pathway cannot be described. However, based on the activities of related compounds, a hypothetical experimental workflow to investigate its potential anti-inflammatory effects via the Nrf2-HO-1 pathway is presented below.

Hypothetical Experimental Workflow for Investigating Anti-inflammatory Activity

Caption: Hypothetical workflow to assess the anti-inflammatory potential of the target compound.

Potential Nrf2-HO-1 Signaling Pathway Activation

The following diagram illustrates the potential mechanism by which a 2H-1,4-benzoxazin-3(4H)-one derivative might exert its anti-inflammatory effects through the Nrf2-HO-1 pathway.

Caption: Potential activation of the Nrf2-HO-1 signaling pathway by the compound.

Conclusion

This compound (CAS 202195-67-3) is a member of the promising 2H-1,4-benzoxazin-3(4H)-one class of heterocyclic compounds. While specific biological data for this particular molecule is limited in the public domain, the extensive research on related derivatives suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and inflammatory diseases. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential pharmacological properties of this and related benzoxazinone derivatives.

References

A Technical Guide to Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide details its chemical properties, potential synthetic routes, and known biological relevance, offering a foundational resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a derivative of the 1,4-benzoxazine scaffold. The 1,4-benzoxazine core is recognized as a "privileged" structure in medicinal chemistry due to its prevalence in biologically active compounds.[1] The physicochemical properties of this specific ester are summarized below.

| Property | Value | Source |

| Molecular Weight | 207.18 g/mol | [2] |

| Molecular Formula | C₁₀H₉NO₄ | [2][3] |

| CAS Number | 202195-67-3 | [2][3] |

| IUPAC Name | methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate | [2] |

| Physical Form | Solid | |

| InChI Key | WPGYGHFVLMZWHI-UHFFFAOYSA-N | [2] |

| SMILES String | O=C(OC)C1=CC=C(OC2)C(NC2=O)=C1 |

Synthesis and Experimental Protocols

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through various established chemical reactions. A common and versatile approach is the Mannich-type condensation reaction.[4][5] While a specific protocol for the title compound is not detailed in the provided literature, a representative synthetic pathway can be proposed based on standard methodologies for related structures.

Proposed Synthetic Pathway: An Illustrative Protocol

This protocol outlines a plausible multi-step synthesis starting from commercially available precursors.

Objective: To synthesize this compound.

Step 1: N-alkylation of a substituted aminophenol

-

Reactants: Methyl 4-amino-3-hydroxybenzoate and a suitable two-carbon synthon with a leaving group (e.g., ethyl bromoacetate).

-

Procedure:

-

Dissolve methyl 4-amino-3-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

-

Introduce ethyl bromoacetate (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate product.

-

Step 2: Intramolecular Cyclization (Lactamization)

-

Reactant: The N-alkylated intermediate from Step 1.

-

Procedure:

-

Dissolve the intermediate in a suitable high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a base (e.g., sodium ethoxide) or heat the mixture to reflux to promote intramolecular cyclization. The ester group reacts with the secondary amine to form the lactam ring.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the solution, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

-

The following diagram illustrates the general workflow for this proposed synthesis.

References

- 1. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and drug development professionals.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 3-oxo-4H-1,4-benzoxazine-6-carboxylate .[1] It is a benzoxazine derivative characterized by a fused benzene and oxazine ring system, with a methyl carboxylate group at the 6-position and a carbonyl group at the 3-position of the oxazine ring.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| CAS Number | 202195-67-3 |

| Appearance | Solid (form) |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 207.05315777 g/mol |

| Monoisotopic Mass | 207.05315777 g/mol |

| Topological Polar Surface Area | 77.9 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 279 |

Synthesis

General Synthetic Workflow

The synthesis of the benzoxazine core typically involves the condensation of a substituted aminophenol with a suitable reagent to form the oxazine ring. For the target molecule, a plausible pathway would involve the reaction of a 4-amino-3-hydroxyphenolic derivative with a reagent that provides the two-carbon unit of the oxazine ring, followed by cyclization.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar structures. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Reaction vessel with inert atmosphere capabilities

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Acylation: Dissolve methyl 4-amino-3-hydroxybenzoate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Add a suitable base, such as triethylamine, to the solution. Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled reaction mixture. Allow the reaction to stir at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).

-

Workup and Isolation of Intermediate: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude intermediate, methyl 4-(2-chloroacetamido)-3-hydroxybenzoate.

-

Cyclization: Dissolve the crude intermediate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. Add a base, such as potassium carbonate, to the solution. Heat the reaction mixture and monitor for the formation of the cyclized product by TLC.

-

Final Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Applications

Currently, there is a lack of publicly available quantitative biological data or detailed studies on the specific mechanism of action for this compound. However, the benzoxazine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 1,4-benzoxazine have been investigated for a range of therapeutic applications, suggesting potential areas of interest for the title compound.

One related compound, Levofloxacin, which contains a modified benzoxazine core, is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This indicates that the benzoxazine structure can serve as a scaffold for antibacterial agents.

Potential Signaling Pathway Involvement (Hypothetical)

Given the structural alerts and the activities of related compounds, a hypothetical logical relationship for its potential role in drug discovery is presented below. This diagram illustrates a general workflow from the compound to a potential therapeutic outcome, which would require experimental validation.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in the field of drug discovery. While specific biological data is currently limited, its structural features and the known activities of related benzoxazine derivatives suggest that it could be a valuable building block or lead compound for the development of new therapeutic agents. Further research is warranted to elucidate its synthesis, characterize its biological activity, and explore its potential mechanisms of action. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

The Discovery and Development of 1,4-Benzoxazine Derivatives: A Technical Guide for Researchers

An in-depth exploration into the synthesis, biological activities, and mechanisms of action of a versatile heterocyclic scaffold.

The 1,4-benzoxazine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry since its discovery in 1959.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, diverse biological activities, and underlying mechanisms of action of 1,4-benzoxazine derivatives. The information is presented through structured data, detailed experimental protocols, and visual diagrams of key signaling pathways.

A Journey from Discovery to Modern Synthetic Methodologies

The initial discovery of the 1,4-benzoxazine ring system opened a new avenue for the development of novel therapeutic agents. However, early synthetic methods were often hampered by harsh reaction conditions and low yields.[1][2] A foundational approach to synthesizing 3,4-dihydro-2H-1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones. While fundamental, this method often requires high temperatures and prolonged reaction times.

In response to these limitations, modern synthetic strategies have focused on developing more efficient and versatile protocols. These often employ transition metal catalysts to achieve milder reaction conditions and higher yields. A notable advancement is the use of copper-catalyzed intramolecular cyclization, which has become a powerful tool for constructing the 1,4-benzoxazine scaffold.

Diverse Biological Activities and Mechanisms of Action

1,4-Benzoxazine derivatives have been shown to exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of new drugs against various diseases. These activities include antimicrobial, antifungal, anticancer, and modulatory effects on key physiological pathways.

Antimicrobial and Antifungal Activity

Derivatives of 1,4-benzoxazine have demonstrated significant potential in combating microbial and fungal infections. Their mechanism of action often involves the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[3] Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of E. coli DNA gyrase.

The antifungal properties of these derivatives have also been extensively studied, with some compounds showing potent activity against various fungal strains. The effectiveness is often quantified by determining the minimum inhibitory concentration (MIC) or the 50% effective concentration (EC50).

Anticancer Activity

The anticancer potential of 1,4-benzoxazine derivatives is a major area of research. These compounds have been found to inhibit the proliferation of various cancer cell lines, and their mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer progression.

One of the primary targets for these derivatives is the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] Certain 4-phenyl-2H-benzo[b][1][4]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.

Another important target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR and its downstream signaling pathways can effectively halt cancer cell proliferation.

Furthermore, some 1,4-benzoxazine derivatives have been investigated as inhibitors of topoisomerase I, an enzyme involved in DNA replication and repair.

Modulation of Ion Channels

Beyond their antimicrobial and anticancer properties, 1,4-benzoxazine derivatives have also been found to modulate the activity of ion channels, particularly calcium channels. Certain derivatives have been shown to have a moderate to potent effect on intracellular calcium levels, suggesting their potential in treating conditions related to calcium signaling dysregulation.

Quantitative Data on Biological Activities

To facilitate comparison and further research, the following tables summarize the quantitative biological activity data for various 1,4-benzoxazine derivatives.

Table 1: Antimicrobial Activity of 1,4-Benzoxazine Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) | Reference |

| 4e | E. coli | 22 | [3][5] |

| 4e | S. aureus | 20 | [3][5] |

| 4e | B. subtilis | 18 | [3][5] |

| 4a | E. coli | 20 | [3] |

Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference |

| 5L | G. zeae | 20.06 | [1] |

| 5o | G. zeae | 23.17 | [1] |

| 5q | P. sasakii | 26.66 | [1] |

| 5r | P. infestans | 15.37 | [1] |

| 5p | C. wilt | 26.76 | [1] |

Table 3: Anticancer Activity of 1,4-Benzoxazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8d-1 (PI3Kα inhibitor) | - | 0.00063 | [1] |

| BONC-013 (Topoisomerase I poison) | - | 0.0006 | [6] |

| BONC-001 (Topoisomerase I catalytic inhibitor) | - | 8.34 | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by 1,4-benzoxazine derivatives, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 2H-benzo[b][1][4]oxazin-3(4H)-one

Materials:

-

2-aminophenol

-

Chloroacetyl chloride

-

Triethylbenzylammonium chloride (TEBA)

-

Sodium bicarbonate

-

Chloroform

-

Ethanol

Procedure:

-

A suspension of 2-aminophenol (50.0 mmol), TEBA (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) is prepared in a round-bottom flask and cooled to 0°C.

-

Chloroacetyl chloride (72.2 mmol) dissolved in chloroform (5 mL) is added dropwise to the suspension over 20 minutes with continuous stirring.

-

The reaction mixture is stirred for an additional hour at 0°C.

-

The mixture is then heated to 55°C and stirred for 16 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is diluted with water, and the resulting precipitate is collected by filtration.

-

The precipitate is washed with water and dried under vacuum.

-

The crude product is recrystallized from ethanol to yield pure 2H-benzo[b][1][4]oxazin-3(4H)-one.[4]

Antimicrobial Susceptibility Testing (Zone of Inhibition - Kirby-Bauer Test)

Materials:

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Pure culture of the test microorganism

-

1,4-Benzoxazine derivative solution (test sample)

-

Sterile paper discs (6 mm diameter)

-

Sterile forceps

-

Incubator

Procedure:

-

A suspension of the pure microbial culture is prepared and its turbidity is adjusted to match the 0.5 McFarland standard.

-

Using a sterile swab, the microbial suspension is evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.

-

Sterile paper discs are impregnated with a known concentration of the 1,4-benzoxazine derivative solution.

-

Using sterile forceps, the impregnated discs are placed firmly on the surface of the inoculated agar plate.

-

The plate is incubated at 36-37°C for 18-24 hours.

-

After incubation, the diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the tested compound.[7][8]

Antifungal Susceptibility Testing (Determination of EC50)

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Pure culture of the test fungus

-

1,4-Benzoxazine derivative solution of varying concentrations

-

Sterile Petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

The 1,4-benzoxazine derivative is incorporated into molten agar at various final concentrations.

-

The agar-drug mixture is poured into sterile Petri dishes and allowed to solidify.

-

A small disc or plug of mycelium from a fresh, actively growing culture of the test fungus is placed in the center of each agar plate.

-

The plates are incubated at a suitable temperature for the specific fungus until growth in the control plate (without the derivative) reaches the edge of the plate.

-

The diameter of fungal growth on each plate is measured.

-

The percentage of growth inhibition is calculated for each concentration compared to the control.

-

The EC50 value (the concentration that inhibits 50% of fungal growth) is determined by plotting the percentage of inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.[9]

Conclusion

The 1,4-benzoxazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of diverse libraries of derivatives with a wide range of biological activities. This guide provides a foundational resource for researchers in the field, summarizing key data, outlining experimental procedures, and visualizing the intricate signaling pathways through which these compounds exert their effects. Further exploration of the structure-activity relationships and mechanisms of action of 1,4-benzoxazine derivatives holds great promise for the development of next-generation drugs to address unmet medical needs.

References

- 1. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencebuddies.org [sciencebuddies.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. researchgate.net [researchgate.net]

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate and its derivatives. This class of compounds, characterized by the 1,4-benzoxazin-3-one core scaffold, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document summarizes key synthetic methodologies, quantitative biological data, and detailed experimental protocols to serve as a valuable resource for researchers in drug discovery and development.

Core Structure and Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol .[1] The core structure features a benzene ring fused to an oxazine ring, with a ketone group at the 3-position and a methyl carboxylate group at the 6-position. This scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 202195-67-3 | [1] |

Synthesis and Derivatization Strategies

The synthesis of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core and its derivatives typically involves cyclization reactions. While a specific protocol for the title compound is not extensively detailed in the public domain, general synthetic routes for analogous structures provide a clear pathway.

A common approach involves the reaction of an appropriately substituted 2-aminophenol with an α-haloacetyl halide or a related two-carbon electrophile. For the synthesis of derivatives, particularly at the 4-position (the nitrogen atom of the oxazine ring), the Buchwald-Hartwig cross-coupling reaction is a powerful and frequently employed method.[2] This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of various aryl and heteroaryl substituents.

Below is a generalized workflow for the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives, a class of compounds that has shown significant biological activity.

Biological Activities and Therapeutic Potential

Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold have been investigated for a range of therapeutic applications, with a significant focus on oncology.

Anticancer Activity

Numerous studies have demonstrated the potential of 1,4-benzoxazin-3-one derivatives as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/mTOR Pathway Inhibition: A notable area of investigation is the targeting of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in various cancers. A series of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives were designed and synthesized as dual PI3K/mTOR inhibitors. One of the lead compounds, 8d-1 , exhibited potent pan-class I PI3K/mTOR inhibitory activity with an IC₅₀ of 0.63 nM against PI3Kα.[3] This compound also demonstrated favorable pharmacokinetic properties and significant tumor growth inhibition in xenograft models.[3]

Tyrosine Kinase Inhibition: Another important target for this class of compounds is the family of protein tyrosine kinases, which play crucial roles in cell signaling and are often overactive in cancer. Novel 1,4-benzoxazin-3-one derivatives have been designed and synthesized as inhibitors of tyrosine kinases such as KDR and ABL.[5]

Other Potential Applications

Beyond oncology, benzoxazine derivatives have shown a wide range of pharmacological activities, including antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects, highlighting the versatility of this chemical scaffold.[6]

Quantitative Biological Data

The following table summarizes the reported in vitro activities of selected 1,4-benzoxazin-3-one derivatives against various biological targets.

| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |

| 8d-1 | PI3Kα | Biochemical | 0.63 | - | [3] |

| 8d-1 | PI3Kβ | Biochemical | 3.5 | - | [3] |

| 8d-1 | PI3Kδ | Biochemical | 1.8 | - | [3] |

| 8d-1 | PI3Kγ | Biochemical | 2.1 | - | [3] |

| 8d-1 | mTOR | Biochemical | 8.9 | - | [3] |

| 16 | PI3Kβ | Cell-based | 12 | MDA-MB-468 | [7] |

| 16 | PI3Kδ | Cell-based | 47 | Jeko-1 | [7] |

Experimental Protocols

This section provides an overview of the experimental methodologies for the synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives, based on published literature.

General Synthetic Procedure for 4-Aryl-2H-benzo[b][3][4]oxazin-3(4H)-ones

Materials:

-

Substituted aryl halide (e.g., aryl bromide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (X-Phos)

-

Potassium phosphate (K₃PO₄)

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

To a reaction vessel, add 2H-benzo[b][3][4]oxazin-3(4H)-one (1.0 equiv), the substituted aryl halide (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.05 equiv), and X-Phos (0.10 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add a degassed mixture of t-BuOH and water (e.g., 3:1 v/v) to the reaction vessel.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2H-benzo[b][3][4]oxazin-3(4H)-one derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

ATP

-

Kinase substrate (e.g., a specific peptide or protein)

-

Test compounds (1,4-benzoxazin-3-one derivatives)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30 °C) for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is correlated with kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Conclusion

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate scaffold and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer therapeutics. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries for structure-activity relationship studies. The potent inhibition of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, by certain derivatives underscores the therapeutic promise of this compound class. Further research into the optimization of their pharmacological and pharmacokinetic properties is warranted to advance these promising molecules towards clinical development.

References

- 1. This compound | C10H9NO4 | CID 2974054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoxazinone synthesis [organic-chemistry.org]

- 5. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Discovery of a series of 8-(2,3-dihydro-1,4-benzoxazin-4-ylmethyl)-2-morpholino-4-oxo-chromene-6-carboxamides as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Mechanism of Action of 1,4-Benzoxazine Derivatives

Introduction to 1,4-Benzoxazine Scaffolds

The 1,4-benzoxazine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[3] These activities are diverse, ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory properties.[4][5][6] The biological effects of these derivatives are highly dependent on the nature and position of substituents on the benzoxazine core. This document will explore the primary mechanisms through which these compounds are proposed to exert their pharmacological effects.

Antimicrobial Activity: Inhibition of DNA Gyrase

A significant area of research for 1,4-benzoxazine derivatives has been in the development of novel antimicrobial agents, particularly against resistant bacterial strains.[7]

Proposed Mechanism of Action

Certain 2H-benzo[b][5][7]oxazin-3(4H)-one derivatives have been identified as inhibitors of bacterial DNA gyrase (GyrB subunit).[7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the enzyme from carrying out its function of introducing negative supercoils into the DNA, ultimately leading to bacterial cell death.[7]

Visualization of the Proposed Antimicrobial Mechanism

References

- 1. Methyl 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate [myskinrecipes.com]

- 2. 149396-34-9|methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate|methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate|-范德生物科技公司 [bio-fount.com]

- 3. scilit.com [scilit.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

Potential Biological Activity of 3-Oxo-1,4-Benzoxazine Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a 3-oxo functionality and an ester group to this core structure gives rise to 3-oxo-1,4-benzoxazine esters, a class of compounds with diverse and promising pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of these esters, with a focus on their anticancer, antimicrobial, antioxidant, neuroprotective, and cholesterol ester transfer protein (CETP) inhibitory activities. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological efficacy of 3-oxo-1,4-benzoxazine ester derivatives has been quantified across various assays. The following tables summarize the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for different biological activities.

Table 1: Anticancer Activity of 3-Oxo-1,4-Benzoxazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4d | SW620 (Colon) | 0.011 | [1] |

| PC-3 (Prostate) | 0.001 | [1] | |

| NCI-H23 (Lung) | 0.001 | [1] | |

| 4f | SW620 (Colon) | 0.011 | [1] |

| PC-3 (Prostate) | 0.001 | [1] | |

| NCI-H23 (Lung) | 0.001 | [1] | |

| 4g-i | SW620, PC-3, NCI-H23 | 0.56 - 0.83 | [1] |

| 5h | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |

| 5j | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |

| 5k | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |

| 5l | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |

| 5n | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |

| 6a-b | SW620, PC-3, NCI-H23 | Moderate to Strong | [1] |

| IVa | PC-3, LNCaP, DU-145 (Prostate) | <10% survival at 40 µg/mL | [2] |

| T47D, MDA-MB-231 (Breast) | <10% survival at 40 µg/mL | [2] | |

| HT-29, HCT-15 (Colon) | <10% survival at 40 µg/mL | [2] |

Table 2: Antimicrobial Activity of 1,4-Benzoxazine Derivatives

| Compound | Microorganism | MIC (mg/L) | Reference |

| 4d | S. aureus | 0.023 | [3] |

| 4j | K. pneumonia | 0.005 | [3] |

| B. subtilis | 0.005 | [3] | |

| S. aureus | 0.187 | [3] |

Table 3: Antioxidant Activity of 3-Oxo-1,4-Benzoxazine Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| 20b | DPPH | 6.89 ± 0.07 | [4] |

| 20t | DPPH | 4.74 ± 0.08 | [4] |

| 4d | DPPH | 43.98 | [3] |

| 4i | DPPH | 49.96 | [3] |

| 4l | DPPH | 48.35 | [3] |

| 4a | DPPH | 54.29 | [3] |

| 4b | DPPH | 54.29 | [3] |

| 4e | DPPH | 51.69 | [3] |

| Ascorbic Acid (Standard) | DPPH | 4.57 | [4] |

Table 4: CETP Inhibitory Activity of Benzamide Derivatives

| Compound | % Inhibition at 10 µM | IC50 (µM) | Reference |

| 9a | 40.7 | - | |

| 9g | - | 0.96 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key assays used to evaluate the biological activities of 3-oxo-1,4-benzoxazine esters.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

3-oxo-1,4-benzoxazine ester compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-oxo-1,4-benzoxazine ester compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Micro-broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

3-oxo-1,4-benzoxazine ester compounds

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the 3-oxo-1,4-benzoxazine ester compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

3-oxo-1,4-benzoxazine ester compounds

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Methanol

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the 3-oxo-1,4-benzoxazine ester compounds in methanol.

-

Reaction Mixture: Add a fixed volume of the DPPH solution to each well containing the compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

CETP Inhibitory Activity Assay

This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein (CETP).

Materials:

-

Recombinant human CETP

-

Donor particles (e.g., fluorescently labeled HDL)

-

Acceptor particles (e.g., VLDL/LDL)

-

3-oxo-1,4-benzoxazine ester compounds

-

Assay buffer

-

96-well black microtiter plates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 3-oxo-1,4-benzoxazine ester compounds in the assay buffer.

-

Reaction Setup: In each well, add the CETP enzyme, donor particles, and the test compound or control.

-

Initiation of Reaction: Add the acceptor particles to initiate the transfer reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The transfer of the fluorescent label from the donor to the acceptor particle results in a change in fluorescence.

-

Data Analysis: Calculate the percentage of CETP inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 3-oxo-1,4-benzoxazine esters exert their biological effects is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways potentially modulated by these compounds.

Anticancer Mechanisms

dot

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition.

dot

Caption: ATR/CHK1/Cdc25C pathway in G2/M cell cycle arrest.

Antimicrobial Mechanism

dot

Caption: Inhibition of bacterial cell wall synthesis.

Neuroprotective Mechanism

dot

Caption: Nrf2-mediated neuroprotective signaling pathway.

CETP Inhibition Mechanism

dot

Caption: Mechanism of Cholesteryl Ester Transfer Protein (CETP) inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

"methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate" target identification

An In-depth Technical Guide to the Target Identification of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Introduction

This compound is a small molecule belonging to the benzoxazine class of heterocyclic compounds. While the specific biological targets of this particular molecule are not extensively documented in publicly available literature, the broader benzoxazine scaffold has been associated with a range of biological activities. Notably, derivatives of 1,4-benzoxazine have shown potential as modulators of ion channels, particularly potassium channels, as well as inhibitors of enzymes such as dynamin GTPase and Na+/H+ exchangers. This guide provides a comprehensive overview of a potential target identification strategy for this compound, focusing on its potential as a potassium channel opener, a hypothesis supported by literature on analogous structures.

Compound Profile

A summary of the key chemical and physical properties of the compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| CAS Number | 202195-67-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | DTXSID10388043, RefChem:355143 | [1] |

Putative Target Class: Potassium Channels

Several studies have highlighted that derivatives of the 1,4-benzoxazine skeleton can act as potent potassium channel openers. This activity is of significant therapeutic interest as potassium channels are involved in a multitude of physiological processes, and their modulation can impact conditions such as hypertension, epilepsy, and pain. Therefore, a primary focus for the target identification of this compound should be on this class of ion channels.

The general workflow for identifying and validating this compound as a potassium channel modulator is outlined below.

Experimental Protocols

Detailed methodologies for key experiments in the proposed target identification workflow are provided below.

1. Primary Screening: Rubidium Flux Assay

This assay is a well-established method for screening compounds that modulate potassium channel activity in a high-throughput format. It relies on the principle that rubidium ions (Rb⁺) can permeate potassium channels and serve as a non-radioactive tracer for potassium ion movement.

-

Objective: To determine if this compound modulates potassium channel activity in a cellular context.

-

Principle: Cells expressing the target potassium channel are loaded with Rb⁺. The efflux of Rb⁺ through the channels is measured by atomic absorption spectroscopy. An increase in Rb⁺ efflux in the presence of the test compound suggests a channel-opening effect.

-

Methodology:

-

Cell Culture: A stable cell line expressing a specific potassium channel subtype (e.g., KCNQ2/3, Kir6.2/SUR1) is cultured in 96-well plates.

-

Rb⁺ Loading: The culture medium is replaced with a loading buffer containing RbCl and incubated to allow for cellular uptake of Rb⁺.

-

Compound Incubation: The loading buffer is removed, and cells are washed. A buffer containing varying concentrations of this compound is then added.

-

Efflux Stimulation: A depolarizing stimulus (e.g., high extracellular K⁺) is applied to activate voltage-gated potassium channels.

-

Sample Collection: The supernatant containing the effluxed Rb⁺ is collected. The remaining cells are lysed to determine the intracellular Rb⁺ concentration.

-

Quantification: The Rb⁺ content in the supernatant and the cell lysate is quantified using an atomic absorption spectrometer.

-

Data Analysis: The percentage of Rb⁺ efflux is calculated for each compound concentration and compared to controls to determine the dose-response relationship.

-

2. Electrophysiological Confirmation: Patch-Clamp Technique

Patch-clamp electrophysiology is the gold standard for characterizing the interaction of a compound with an ion channel. It allows for direct measurement of the ionic currents flowing through the channel in real-time.

-

Objective: To confirm the modulatory effect of the compound on the target potassium channel and to elucidate its mechanism of action.

-

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane containing one or more ion channels. The current flowing through these channels can then be recorded.

-

Methodology:

-

Cell Preparation: Cells expressing the target potassium channel are prepared for recording.

-

Pipette Preparation: A glass micropipette is fabricated and filled with an appropriate intracellular solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Recording Configurations:

-

Whole-Cell: The membrane patch is ruptured, allowing for the recording of currents from the entire cell membrane. This configuration is used to assess the overall effect of the compound on the cell's potassium conductance.

-

Inside-Out: The membrane patch is excised with the intracellular side facing the bath solution. This allows for the application of the compound to the intracellular face of the channel.

-

Outside-Out: The membrane patch is excised with the extracellular side facing the bath solution. This is useful for studying the effects of extracellularly applied compounds.

-

-

Data Acquisition and Analysis: Ionic currents are recorded in response to voltage steps before and after the application of this compound. Changes in current amplitude, activation kinetics, and voltage-dependence are analyzed to characterize the compound's effect.

-

The logical relationship for a typical patch-clamp experiment is depicted below.

Potential Signaling Pathway Involvement

Should this compound be confirmed as a potassium channel opener, it would likely impact cellular signaling pathways that are regulated by membrane potential. For example, in neurons, opening of KCNQ channels leads to membrane hyperpolarization, which can reduce neuronal excitability.

References

Methodological & Application

Synthesis Protocol for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its benzoxazine core is a scaffold found in various biologically active molecules. This document provides a detailed three-step protocol for the synthesis of this target compound, commencing from 4-amino-3-hydroxybenzoic acid. The synthesis involves an initial esterification, followed by an acylation reaction, and concludes with an intramolecular cyclization.

Overall Reaction Scheme

The synthetic pathway is illustrated below:

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis. Please note that yields are representative and may vary based on experimental conditions.

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 4-amino-3-hydroxybenzoic acid | Methyl 4-amino-3-hydroxybenzoate | 153.14 -> 167.16 | 85-95 | >95 |

| 2 | Methyl 4-amino-3-hydroxybenzoate | Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate | 167.16 -> 243.63 | 75-85 | >95 |

| 3 | Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate | This compound | 243.63 -> 207.18 | 60-70 | >98 |

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-3-hydroxybenzoate

This step involves the Fischer esterification of 4-amino-3-hydroxybenzoic acid.

-

Materials:

-

4-amino-3-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in anhydrous methanol (150 mL), slowly add concentrated sulfuric acid (3.0 mL) while cooling in an ice bath.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain methyl 4-amino-3-hydroxybenzoate as a solid.

-

Step 2: Synthesis of Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate

This step involves the acylation of the amino group of methyl 4-amino-3-hydroxybenzoate with chloroacetyl chloride.

-

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

Chloroacetyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Cold water

-

Ethanol

-

-

Procedure:

-

Dissolve methyl 4-amino-3-hydroxybenzoate (10.0 g, 59.8 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

-

Add DBU (9.8 mL, 65.8 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (5.2 mL, 65.8 mmol) in anhydrous THF (20 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water (300 mL).

-

Collect the resulting precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford methyl 4-(2-chloroacetamido)-3-hydroxybenzoate as a solid.

-

Step 3: Synthesis of this compound

This final step is an intramolecular Williamson ether synthesis to form the benzoxazine ring.

-

Materials:

-

Methyl 4-(2-chloroacetamido)-3-hydroxybenzoate

-